molecular formula C9H9NO2 B13790807 3-Pyridinol,2-ethenyl-,acetate(ester)(9CI)

3-Pyridinol,2-ethenyl-,acetate(ester)(9CI)

Cat. No.: B13790807
M. Wt: 163.17 g/mol
InChI Key: GVAHKDLRAUVDIR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) typically involves the esterification of 3-pyridinol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) involves its interaction with specific molecular targets and pathways. The acetate ester group can be hydrolyzed to release 3-pyridinol, which can then interact with enzymes or receptors in biological systems. The ethenyl group may also play a role in binding to specific sites on target molecules .

Comparison with Similar Compounds

3-Pyridinol,2-ethenyl-,acetate(ester)(9CI) can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(2-ethenylpyridin-3-yl) acetate

InChI

InChI=1S/C9H9NO2/c1-3-8-9(12-7(2)11)5-4-6-10-8/h3-6H,1H2,2H3

InChI Key

GVAHKDLRAUVDIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(N=CC=C1)C=C

Origin of Product

United States

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